molecular formula C15H16OS2 B14649777 Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]- CAS No. 52317-51-8

Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]-

Cat. No.: B14649777
CAS No.: 52317-51-8
M. Wt: 276.4 g/mol
InChI Key: PLVXKMPCUYFRHK-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]- is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a sulfinylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]- typically involves multi-step organic reactions. One common method includes the sulfoxidation of a precursor compound, followed by the introduction of the methylthio group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are reacted under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]- involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable framework that can undergo various chemical modifications, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-methyl-4-(phenylmethyl)
  • Benzene, 1-methyl-2-[(4-methylphenyl)methyl]
  • Benzene, 1-methyl-4-(methylsulfonyl)

Uniqueness

Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]- is unique due to the presence of both sulfinyl and methylthio groups, which impart distinct chemical properties. These functional groups enable the compound to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

52317-51-8

Molecular Formula

C15H16OS2

Molecular Weight

276.4 g/mol

IUPAC Name

1-methyl-4-[(4-methylphenyl)sulfinylmethylsulfanyl]benzene

InChI

InChI=1S/C15H16OS2/c1-12-3-7-14(8-4-12)17-11-18(16)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3

InChI Key

PLVXKMPCUYFRHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCS(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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